

INCB-057643: A Novel BET Inhibitor for the Treatment of Myelofibrosis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a central pathogenic mechanism in MF. While JAK inhibitors, such as ruxolitinib, have become the standard of care, many patients experience a suboptimal response or lose response over time. **INCB-057643** is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical and clinical development of **INCB-057643** as a potential therapeutic agent for myelofibrosis, both as a monotherapy and in combination with ruxolitinib.

Mechanism of Action

INCB-057643 is an orally bioavailable BET inhibitor that targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] By binding to the acetylated lysine recognition motifs on these bromodomains, INCB-057643 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target genes.[1][2] This leads to the downregulation of oncogenes such as MYC and genes involved in inflammatory signaling pathways, including those regulated by NF-κB.[2][3][4] In preclinical



models of myeloproliferative neoplasms, this inhibition has been shown to decrease the production of inflammatory cytokines and promote the restoration of normal hematopoietic cell differentiation.[4]

The combination of a BET inhibitor like **INCB-057643** with a JAK inhibitor such as ruxolitinib offers a dual-pronged approach to treating myelofibrosis. Ruxolitinib directly inhibits the hyperactive JAK-STAT pathway, while **INCB-057643** targets the downstream transcriptional consequences and other pro-inflammatory pathways, potentially leading to a more profound and durable clinical response.[4]

Preclinical Data Biochemical and Cellular Activity

In biochemical assays, **INCB-057643** has demonstrated potent and selective inhibition of the BET family of proteins. The IC50 values for binding to the first and second bromodomains of BRD4 (BRD4BD1 and BRD4BD2) are 39 nM and 6 nM, respectively.[4] In cellular assays, **INCB-057643** suppressed c-MYC protein levels in the KMS12BM multiple myeloma cell line with an IC50 of 111 nM.[5] Furthermore, **INCB-057643** has been shown to inhibit the proliferation of various hematologic malignancy cell lines, inducing G1 cell cycle arrest and apoptosis.[2][3]

In Vivo Efficacy

Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the in vivo efficacy of INCB-057643. In a SET2 xenograft model, the combination of INCB-057643 and ruxolitinib resulted in potent inhibition of tumor growth.[4] Similarly, in an MPLW515L-driven mouse model of MPN, the combination therapy led to a greater reduction in spleen volume compared to single-agent treatment.[4] These preclinical findings provided a strong rationale for the clinical investigation of INCB-057643 in myelofibrosis.

Clinical Development in Myelofibrosis

INCB-057643 is being evaluated in the ongoing Phase 1/2 clinical trial NCT04279847, both as a monotherapy for patients with relapsed or refractory myelofibrosis and in combination with ruxolitinib for patients with a suboptimal response to the JAK inhibitor.[6][7][8]



Clinical Efficacy

The preliminary results from the NCT04279847 study have shown encouraging clinical activity for **INCB-057643**.

Table 1: Clinical Efficacy of INCB-057643 in Myelofibrosis (NCT04279847)

Efficacy Endpoint	INCB-057643 Monotherapy	INCB-057643 + Ruxolitinib
Spleen Volume Reduction ≥35% (SVR35) at Week 24	3 of 3 evaluable patients receiving ≥10 mg	1 of 5 evaluable patients
Best Response of SVR35	3 of 12 patients	1 of 7 patients
Symptom Score Reduction ≥50% (TSS50) - Best Response	6 of 10 evaluable patients	6 of 11 patients
Anemia Response	2 of 15 patients	Not reported

Data presented are from the 2024 ASCO Annual Meeting.[9]

Safety and Tolerability

INCB-057643, both as a monotherapy (at doses of 4-10 mg once daily) and in combination with ruxolitinib (4 and 6 mg once daily), has been generally well-tolerated.[9] No treatment-related fatal events have been reported.[9] The most common treatment-emergent adverse events are summarized in the table below.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with **INCB-057643** in Myelofibrosis (NCT04279847)

Adverse Event	All Grades	Grade ≥3
Thrombocytopenia	Most common	Reported
Anemia	Reported	Reported



Specific percentages for all grades and grade ≥3 events were not detailed in the provided search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of **INCB-057643** are not publicly available. However, based on the published research, the following methodologies were employed.

BRD4 Binding Assay

The inhibitory activity of INCB-057643 on BRD4 bromodomains was likely assessed using a competitive binding assay. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. In this assay, a biotinylated histone H4 peptide acetylated at specific lysine residues is bound to streptavidin-coated donor beads, and a GST-tagged BRD4 bromodomain is bound to anti-GST-coated acceptor beads. In the absence of an inhibitor, the binding of the bromodomain to the acetylated histone brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. INCB-057643 competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal in a concentration-dependent manner, from which the IC50 value can be determined.

Cell Viability Assay

The effect of **INCB-057643** on the proliferation of hematologic malignancy cell lines was likely determined using a metabolic-based cell viability assay, such as the MTT or MTS assay. In these assays, cells are seeded in multi-well plates and treated with increasing concentrations of **INCB-057643** for a specified period (e.g., 48-72 hours). A tetrazolium salt (MTT or MTS) is then added to the wells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability relative to an untreated control. The IC50 for growth inhibition can then be determined.

Clinical Trial Protocol (NCT04279847)

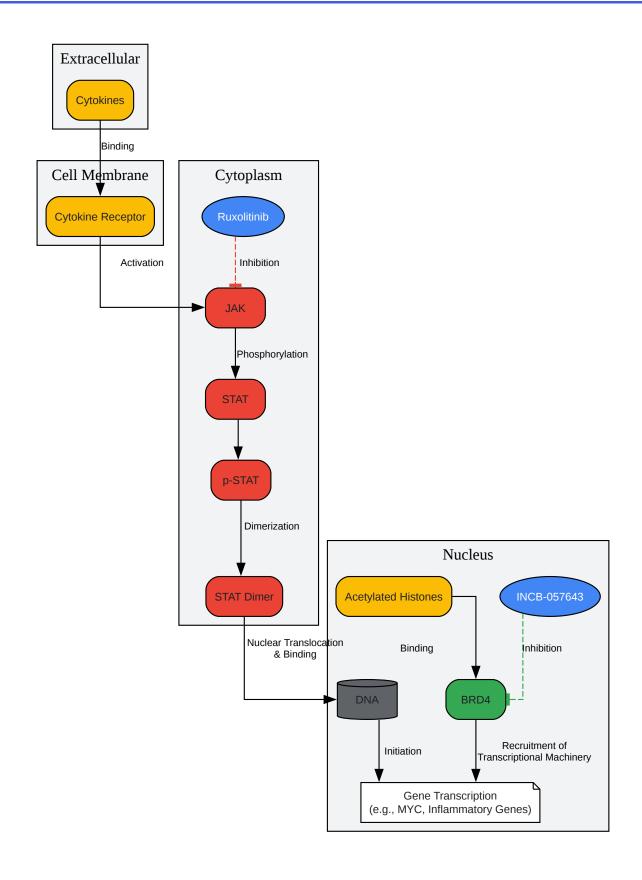
This is a Phase 1, open-label, 3+3 dose-escalation and expansion study.[7][9]



- Part 1 (Monotherapy): Patients with relapsed or refractory myelofibrosis, myelodysplastic syndromes (MDS), or MDS/myeloproliferative neoplasm (MPN) overlap syndromes receive INCB-057643 as a monotherapy in escalating doses (4 mg to 12 mg once daily).[9]
- Part 2 (Combination Therapy): Patients with myelofibrosis and a suboptimal response to ruxolitinib receive **INCB-057643** in combination with their stable dose of ruxolitinib.[9]
- Primary Endpoint: Safety and tolerability.[7]
- Secondary Endpoints: Spleen volume response, symptom response, and anemia response.
 [7]

Signaling Pathways and Experimental Workflow





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Caption: JAK-STAT and BET signaling pathways in myelofibrosis and points of inhibition.





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Caption: Experimental workflow for the development of INCB-057643.

Conclusion

INCB-057643 is a promising novel BET inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data in myelofibrosis. Its ability to target key transcriptional pathways downstream of the JAK-STAT signaling cascade provides a strong rationale for its use, both as a monotherapy in the relapsed/refractory setting and in combination with ruxolitinib to potentially deepen and prolong clinical responses. The ongoing clinical trials will be crucial in further defining the efficacy and safety profile of **INCB-057643** and its ultimate role in the treatment paradigm for myelofibrosis.

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